molecular formula C21H15Cl2N3O4 B12460597 2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide

Cat. No.: B12460597
M. Wt: 444.3 g/mol
InChI Key: JYIORHLDCIODJV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a nitrophenyl group, and a carbonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide typically involves multiple steps. One common method involves the acylation of 2,4-dichloroaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(3-{[(4-methylphenyl)carbonyl]amino}phenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2,4-dichloro-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzamide: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide is unique due to the presence of both the nitro and methyl groups, which can significantly impact its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H15Cl2N3O4/c1-12-5-6-13(9-19(12)26(29)30)20(27)24-15-3-2-4-16(11-15)25-21(28)17-8-7-14(22)10-18(17)23/h2-11H,1H3,(H,24,27)(H,25,28)

InChI Key

JYIORHLDCIODJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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